molecular formula C7H4BrNO2 B077656 5-Bromo-2-benzoxazolinone CAS No. 14733-73-4

5-Bromo-2-benzoxazolinone

Cat. No.: B077656
CAS No.: 14733-73-4
M. Wt: 214.02 g/mol
InChI Key: DMHTZWJRUUOALC-UHFFFAOYSA-N
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Description

5-Bromo-2-benzoxazolinone: is an organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . It is a derivative of benzoxazolinone, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

Chemistry: 5-Bromo-2-benzoxazolinone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is utilized in designing molecules with improved pharmacological profiles .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as a building block for more complex chemical products .

Safety and Hazards

5BB is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . In case of contact with eyes or skin, or if swallowed, medical advice should be sought .

Future Directions

The future directions of 5BB are not specified in the search results. Its future applications would depend on ongoing research and development in the field of chemistry and related disciplines. It is often used as a starting material in the synthesis of various other compounds, suggesting potential uses in organic synthesis and medicinal chemistry .

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies are required to elucidate these aspects of 5-Bromo-2-benzoxazolinone’s mechanism of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-benzoxazolinone can be synthesized through the bromination of 2-benzoxazolinone. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    5-Chloro-2-benzoxazolinone: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-2-benzoxazolinone: Contains a fluorine atom at the 5th position.

    5-Iodo-2-benzoxazolinone: Iodine substitution at the 5th position.

Uniqueness: 5-Bromo-2-benzoxazolinone is unique due to the bromine atom’s specific electronic and steric effects, which influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity make it distinct from other halogen-substituted benzoxazolinones .

Properties

IUPAC Name

5-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTZWJRUUOALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163679
Record name 2-Benzoxazolinone, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14733-73-4
Record name 5-Bromo-2-benzoxazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14733-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-benzoxazolinone
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-bromophenol (6.0 g, 31.9 mmol) and 1,1′-carbonyldiimidazole (6.2 g, 38.3 mmol) in p-dioxane (30 mL) was heated at 120° C. for 3 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 1N hydrochloric acid (3 20 mL), water (20 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was triturated in hexanes/diethyl ether (1:1 v/v, 50 mL) and washed with hexanes (20 mL) to afford 5-bromobenzo[d]oxazol-2(3H)-one in 91% yield (6.2 g) as a beige solid: 1H NMR (300 MHz, DMSO-d6) δ11.85 (br s, 1H), 7.28-7.25 (m, 3H); MS (ES+) m/z 212.0 (M+1), 214.0 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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